2-bromo-N-(2-methoxy-6-methylphenyl)acetamide
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Overview
Description
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromo group, a methoxy group, and a methyl group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide typically involves the reaction of 2-methoxy-6-methylaniline with bromoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-methoxy-6-methylaniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development. It may serve as a lead compound for the synthesis of new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromo group can facilitate covalent binding to target proteins, leading to inhibition or modulation of their activity. The methoxy and acetamide groups can contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide
- 2-bromo-N-(2-chloro-6-methylphenyl)acetamide
- 2-bromo-N-(2,6-dichloro-3-methylphenyl)acetamide
- 2-bromo-N-(2-tert-butyl-6-methylphenyl)acetamide
Uniqueness
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets. Additionally, the specific substitution pattern on the phenyl ring can lead to distinct electronic and steric effects, differentiating it from other similar compounds .
Properties
CAS No. |
918408-62-5 |
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Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-bromo-N-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-3-5-8(14-2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
FWXYTQBXYCWXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)CBr |
Origin of Product |
United States |
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